molecular formula C22H26O7 B13419187 Gibberellic Acid Methyl Ester Acetate

Gibberellic Acid Methyl Ester Acetate

Cat. No.: B13419187
M. Wt: 402.4 g/mol
InChI Key: LYXOICOQTBVFJY-AXKFECAUSA-N
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Description

Gibberellic Acid Methyl Ester Acetate is a derivative of gibberellic acid, a naturally occurring plant hormone that belongs to the gibberellin family. Gibberellins are diterpenoid acids that play a crucial role in regulating various aspects of plant growth and development, such as seed germination, stem elongation, and flowering . This compound is synthesized to enhance the stability and bioavailability of gibberellic acid for various applications in agriculture and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gibberellic Acid Methyl Ester Acetate typically involves the esterification of gibberellic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of gibberellic acid, the precursor to this compound, is commonly achieved through fermentation processes using the fungus Gibberella fujikuroi. This method involves submerged fermentation or solid-state fermentation, where the fungus is cultured in a nutrient-rich medium to produce gibberellic acid. The acid is then extracted and purified before undergoing esterification to form this compound .

Mechanism of Action

Gibberellic Acid Methyl Ester Acetate exerts its effects by mimicking the action of natural gibberellins. It binds to gibberellin receptors in plant cells, leading to the degradation of DELLA proteins, which are growth repressors. This degradation allows for the activation of genes involved in cell elongation and division, resulting in enhanced plant growth . The molecular targets include the gibberellin receptor GID1 and the DELLA proteins .

Properties

Molecular Formula

C22H26O7

Molecular Weight

402.4 g/mol

IUPAC Name

methyl (1R,2R,5S,8S,9S,10R,11S,12S)-12-acetyloxy-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate

InChI

InChI=1S/C22H26O7/c1-11-9-20-10-21(11,26)7-5-13(20)22-8-6-14(28-12(2)23)19(3,18(25)29-22)16(22)15(20)17(24)27-4/h6,8,13-16,26H,1,5,7,9-10H2,2-4H3/t13-,14+,15-,16-,19-,20+,21+,22-/m1/s1

InChI Key

LYXOICOQTBVFJY-AXKFECAUSA-N

Isomeric SMILES

CC(=O)O[C@H]1C=C[C@@]23[C@@H]4CC[C@@]5(C[C@]4(CC5=C)[C@H]([C@@H]2[C@@]1(C(=O)O3)C)C(=O)OC)O

Canonical SMILES

CC(=O)OC1C=CC23C4CCC5(CC4(CC5=C)C(C2C1(C(=O)O3)C)C(=O)OC)O

Origin of Product

United States

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